molecular formula C18H19FN6O2S B6468905 6-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine CAS No. 2640967-40-2

6-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

Cat. No.: B6468905
CAS No.: 2640967-40-2
M. Wt: 402.4 g/mol
InChI Key: PQVLWARSUNJUJI-UHFFFAOYSA-N
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Description

The compound “6-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine” is also known as Seltorexant . It is a selective antagonist of the human orexin-2 receptor . The neuropeptide orexin regulates wakefulness; inhibiting orexin receptor signaling promotes sleep . This drug is in advanced clinical development for treating depression, where it is thought to be effective by improving sleep .


Molecular Structure Analysis

The molecular structure of Seltorexant involves a complex arrangement of several functional groups, including a pyrrole ring, a purine ring, and a benzenesulfonyl group with a fluorine atom . The exact details of the molecular structure are not provided in the search results.

Mechanism of Action

Seltorexant acts as a selective antagonist of the human orexin-2 receptor . The neuropeptide orexin regulates wakefulness, and by inhibiting orexin receptor signaling, Seltorexant promotes sleep .

Safety and Hazards

In clinical trials, the most common adverse effects of Seltorexant were headache, sleepiness, and nausea . It’s important to note that all drugs can have potential side effects and should be used under the supervision of a healthcare provider.

Future Directions

Seltorexant is currently in advanced clinical development for treating depression . It is also being tested to treat agitation and aggression in people with Alzheimer’s Disease . Future research will likely focus on these areas and potentially explore other therapeutic applications for this compound.

Properties

IUPAC Name

6-[5-(2-fluorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2S/c1-23-11-22-16-17(23)20-10-21-18(16)24-6-12-8-25(9-13(12)7-24)28(26,27)15-5-3-2-4-14(15)19/h2-5,10-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVLWARSUNJUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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